2,3,6,7,10,11-Hexahydroxytriphenylene

Catalog No.
S643629
CAS No.
4877-80-9
M.F
C18H12O6
M. Wt
324.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,6,7,10,11-Hexahydroxytriphenylene

CAS Number

4877-80-9

Product Name

2,3,6,7,10,11-Hexahydroxytriphenylene

IUPAC Name

triphenylene-2,3,6,7,10,11-hexol

Molecular Formula

C18H12O6

Molecular Weight

324.3 g/mol

InChI

InChI=1S/C18H12O6/c19-13-1-7-8(2-14(13)20)10-4-17(23)18(24)6-12(10)11-5-16(22)15(21)3-9(7)11/h1-6,19-24H

InChI Key

QMLILIIMKSKLES-UHFFFAOYSA-N

SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O

Synonyms

2,3,6,7,10,11-hexahydroxytriphenylene, HHTP cpd

Canonical SMILES

C1=C2C3=CC(=C(C=C3C4=CC(=C(C=C4C2=CC(=C1O)O)O)O)O)O

Electroorganic Synthesis

Electronic and Optoelectronic Applications

Supramolecular Chemistry and Covalent Organic Frameworks

Metal-Organic Frameworks (MOFs)

Thermoelectric Applications

Energy Storage

    Scientific Field: Energy Storage

    Application Summary: A novel Ni-based MOF was synthesized by utilizing 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) as the linker, termed as Ni3(HHTP)2.

2,3,6,7,10,11-Hexahydroxytriphenylene is a polyhydroxy aromatic compound characterized by its six hydroxyl groups attached to a triphenylene core. Its chemical formula is C₁₈H₁₂O₆, and it has a molecular weight of 336.27 g/mol. The compound appears as a light gray to black powder or crystalline material, depending on its form and purity . Its structure is significant in the field of materials science due to its potential applications in various domains, including organic electronics and energy storage systems.

HHTP itself doesn't have a known biological mechanism of action. Its significance lies in its ability to form well-defined structures through self-assembly, which can then be used for various applications. For example, HHTP-based MOFs can be designed to capture specific molecules or act as catalysts for chemical reactions [].

  • Wear gloves and safety glasses when handling
  • Avoid inhalation and ingestion
  • Work in a well-ventilated area
  • Dispose of according to local regulations

The chemical reactivity of 2,3,6,7,10,11-hexahydroxytriphenylene is primarily influenced by its hydroxyl groups, which can participate in hydrogen bonding and coordination with metal ions. One notable reaction involves the formation of metal-organic frameworks (MOFs) when combined with transition metals like cobalt acetate. This reaction results in the synthesis of materials with unique electrochemical properties suitable for energy storage applications .

Research has indicated that 2,3,6,7,10,11-hexahydroxytriphenylene exhibits cytotoxic activity against certain cancer cell lines. Studies have shown variable levels of toxicity depending on concentration; for instance, a concentration of 10 µM displayed notable effects compared to higher concentrations used in other studies . The compound's biological properties are still under investigation to fully understand its mechanisms and potential therapeutic uses.

The synthesis of 2,3,6,7,10,11-hexahydroxytriphenylene can be achieved through several methods:

  • Chemical Synthesis: A common method involves the multi-step synthesis from simpler aromatic compounds through hydroxylation reactions.
  • Metal-Organic Framework Formation: The compound can also be synthesized in situ as part of coordination polymer frameworks using metal salts under solvothermal conditions .
  • Hydration Forms: Variants such as the tetrahydrate form have been reported, which may influence the compound's properties and applications .

2,3,6,7,10,11-Hexahydroxytriphenylene finds applications in various fields:

  • Energy Storage: Its incorporation into metal-organic frameworks has shown promise for use in batteries and supercapacitors due to enhanced charge storage capabilities .
  • Supramolecular Chemistry: The compound serves as a building block for covalent organic frameworks and other supramolecular structures .
  • Thermal Sensors: It has been studied for use in thermal expansion sensors due to its responsive properties under temperature changes .

Interaction studies involving 2,3,6,7,10,11-hexahydroxytriphenylene focus on its coordination with various metal ions. These studies reveal that the compound can form stable complexes that exhibit enhanced electrochemical performance. For example, interactions with cobalt ions lead to the formation of layered structures that are beneficial for energy storage applications .

Several compounds share structural similarities with 2,3,6,7,10,11-hexahydroxytriphenylene. Here are some notable examples:

Compound NameStructure TypeUnique Features
HexahydroxybenzeneAromatic HydrocarbonContains six hydroxyl groups on a benzene ring; simpler structure than hexahydroxytriphenylene.
TriphenylenePolycyclic Aromatic HydrocarbonLacks hydroxyl groups; primarily used in organic electronics.
TetrahydroxytriphenyleneHydroxylated TriphenyleneSimilar core structure but with four hydroxyl groups; different reactivity profile.

The uniqueness of 2,3,6,7,10,11-hexahydroxytriphenylene lies in its specific arrangement of hydroxyl groups on the triphenylene framework. This arrangement enhances its solubility and reactivity compared to other similar compounds.

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,3,6,7,10,11-Hexahydroxytriphenylene

Dates

Modify: 2023-08-15
Guan et al. Chemically stable polyarylether-based covalent organic frameworks. Nature Chemistry, doi: 10.1038/s41557-019-0238-5, published online 8 April 2019
Skorupskii et al. Efficient and tunable one-dimensional charge transport in layered lanthanide metal-organic frameworks. Nature Chemistry, doi: 10.1038/s41557-019-0372-0, published online 25 November 2019
Hu et al. Single crystals of mechanically entwined helical covalent polymers. Nature Chemistry, DOI: 10.1038/s41557-021-00686-2, published online 3 May 2021

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